methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate
Description
This compound is a modified nucleoside analogue featuring a purine base (2-amino-6-oxo-1H-purin-9-yl) attached to a stereochemically defined oxolane (tetrahydrofuran) ring. Key structural attributes include:
- Oxolane substituents: A hydroxymethyl group (-CH₂OH) at position 5, a hydroxy group (-OH) at position 4, and a methyl oxyacetate moiety (-OCH₂COOCH₃) at position 3.
- Stereochemistry: The 2R,3R,4R,5R configuration ensures precise spatial orientation, critical for mimicking natural nucleosides and interacting with enzymes or nucleic acids .
Properties
Molecular Formula |
C13H17N5O7 |
|---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H17N5O7/c1-23-6(20)3-24-9-8(21)5(2-19)25-12(9)18-4-15-7-10(18)16-13(14)17-11(7)22/h4-5,8-9,12,19,21H,2-3H2,1H3,(H3,14,16,17,22)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
SEIFXKXPZREGGU-JJNLEZRASA-N |
Isomeric SMILES |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Esterification: The final step involves the esterification of the nucleoside with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Functional Comparisons
- Solubility and Permeability :
- Metabolic Stability :
- Biological Activity :
- Phosphate derivatives () are often prodrugs requiring intracellular phosphorylation for activation, mimicking natural nucleotide triphosphates. In contrast, bulky esters () may act as steric blockers in polymerase binding .
Biological Activity
Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of purine and is structurally related to nucleosides, which are fundamental components of nucleic acids. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₇N₅O₇
- Molecular Weight : 355.30 g/mol
- CAS Number : 433288-72-3
The structure features a purine base linked to a ribose-like sugar moiety, modified with a methoxyacetate group. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, double-headed nucleosides have shown efficacy against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests that the compound may possess similar antimicrobial activity due to its structural resemblance to known antimicrobial agents.
Cytotoxicity and Anticancer Potential
Research on related nucleoside analogs has revealed moderate cytostatic activity against cancer cell lines, including HeLa cells . The mechanism of action may involve the inhibition of RNA synthesis or interference with nucleotide metabolism, which are common pathways exploited by anticancer agents.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in nucleotide metabolism. For example, nucleoside analogs often serve as substrates or inhibitors for kinases and phosphatases, which are critical in cellular signaling pathways. The presence of the amino group and hydroxymethyl substituents may enhance binding affinity to these enzymes.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
